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Compound of Interest

Compound Name: O-2172

Cat. No.: B12762857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective dopamine reuptake inhibitor

(SDRI) O-2172 with other prominent compounds in its class, including methylphenidate,

bupropion, and modafinil. The information presented is supported by experimental data to

assist researchers and drug development professionals in their evaluation of these

compounds.

Introduction to Selective Dopamine Reuptake
Inhibitors (SDRIs)
Selective dopamine reuptake inhibitors (SDRIs) are a class of drugs that function by blocking

the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the

synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the

extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

This mechanism of action underlies the therapeutic effects of SDRIs in conditions such as

attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, as well as their potential for

abuse.

Compound Profiles
O-2172 is a potent and selective dopamine reuptake inhibitor developed by Organix Inc.[1]. It is

an analog of methylphenidate, featuring a 3,4-dichloro substitution on the phenyl ring and the
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replacement of the piperidine ring with a cyclopentane moiety[1]. Notably, O-2172
demonstrates that selective DAT binding and reuptake inhibition are possible even without the

nitrogen lone pair, a feature traditionally considered important for interaction with monoamine

transporters[1]. It is reported to be approximately one-third as potent as methylphenidate[1].

Methylphenidate, sold under brand names like Ritalin and Concerta, is a widely prescribed

central nervous system stimulant for the treatment of ADHD and narcolepsy[2]. It functions as a

norepinephrine-dopamine reuptake inhibitor (NDRI), blocking both DAT and the norepinephrine

transporter (NET)[2][3].

Bupropion, marketed as Wellbutrin and Zyban, is an atypical antidepressant and smoking

cessation aid[4][5]. It is also classified as an NDRI, though its affinity for DAT is weaker than for

NET, and it is essentially inactive at the serotonin transporter (SERT)[4][6].

Modafinil (Provigil) is a wakefulness-promoting agent used to treat narcolepsy, shift work sleep

disorder, and excessive daytime sleepiness associated with obstructive sleep apnea. While its

precise mechanism is complex, it is known to act as a weak DAT inhibitor[7][8][9][10].

Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities of O-2172 and the comparator

compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Lower IC50 or Ki values indicate higher binding affinity.

Compound
DAT IC50/Ki
(nM)

NET Ki (nM)
SERT
IC50/Ki (nM)

Selectivity
(SERT/DAT)

Reference(s
)

O-2172 47 (IC50) Not Reported 7000 (IC50) 148.9 [11]

Methylphenid

ate
193 38 >10000 >51.8 [12]

Bupropion ~200-500 ~50-100 >10000 >20-50 [4][6]

Modafinil 6400 (IC50) 35600 (IC50)
>500000

(IC50)
>78.1 [7]
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In Vivo Effects: A Comparative Overview
Preclinical in vivo studies are crucial for understanding the functional consequences of DAT

inhibition. Key assays include locomotor activity, drug discrimination, and self-administration

studies.

Locomotor Activity: SDRIs typically increase spontaneous locomotor activity in rodents, an

effect attributed to enhanced dopaminergic signaling in motor circuits. Methylphenidate,

bupropion, and modafinil have all been shown to increase locomotor activity. While direct

comparative studies providing ED50 values are limited, the psychostimulant properties of these

drugs are well-documented to produce this effect.

Drug Discrimination: This paradigm assesses the interoceptive (subjective) effects of a drug. In

rats trained to discriminate a known psychostimulant like cocaine from saline, other drugs that

produce similar subjective effects will substitute for the training drug. Both modafinil and

bupropion have been shown to fully substitute for cocaine in drug discrimination studies,

suggesting they produce similar subjective effects mediated, at least in part, by their action on

the DAT[13][14].

Self-Administration: Intravenous self-administration studies in animals are considered the gold

standard for assessing the abuse potential of a drug. Compounds that are readily self-

administered are believed to have a higher abuse liability. Methylphenidate is readily self-

administered by laboratory animals. The abuse potential of bupropion is considered to be lower

than that of methylphenidate. Modafinil has shown inconsistent results in self-administration

studies, with some studies reporting a lack of reinforcement[13].

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of SDRIs and a typical experimental

workflow for their evaluation.
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Caption: Mechanism of action of a selective dopamine reuptake inhibitor (SDRI).
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Caption: Experimental workflow for the evaluation of a novel SDRI.
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Radioligand Binding Assay for Dopamine Transporter
(DAT)
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine

transporter.

Materials:

Cell membranes prepared from cells expressing the human dopamine transporter (e.g.,

HEK293-hDAT cells).

Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand.

Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR

12909).

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

96-well microplates.

Glass fiber filters.

Scintillation fluid and a liquid scintillation counter.

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration

near its Kd, and either the test compound, buffer (for total binding), or the non-specific

binding control.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using

a liquid scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value of the test compound by non-linear regression analysis of the

competition binding data.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Locomotor Activity Assay
Objective: To assess the effect of a test compound on spontaneous locomotor activity in

rodents.

Materials:

Open-field arenas equipped with infrared photobeam detectors or video tracking software.

Test animals (e.g., male C57BL/6 mice or Sprague-Dawley rats).

Test compound and vehicle control.

Procedure:

Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

Immediately place the animal in the center of the open-field arena.

Record locomotor activity for a predetermined duration (e.g., 60-120 minutes). Key

parameters to measure include total distance traveled, horizontal activity, and vertical activity

(rearing).
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Analyze the data by comparing the activity of the drug-treated groups to the vehicle-treated

group. A dose-response curve can be generated to determine the ED50 for locomotor

stimulation.

Drug Discrimination Assay
Objective: To evaluate the interoceptive stimulus effects of a test compound and determine if

they are similar to a known drug of abuse.

Materials:

Operant conditioning chambers equipped with two levers and a food/liquid reward dispenser.

Test animals (e.g., male Sprague-Dawley rats).

Training drug (e.g., cocaine or d-amphetamine) and saline.

Test compound.

Procedure:

Training Phase:

Train the animals to press a lever for a food or liquid reward.

Initiate drug discrimination training. On days when the training drug is administered,

responses on one lever (the "drug-appropriate" lever) are reinforced. On days when saline

is administered, responses on the other lever (the "saline-appropriate" lever) are

reinforced.

Continue training until the animals reliably press the correct lever based on the injection

they received (e.g., >80% correct responding).

Testing Phase:

Administer various doses of the test compound and place the animal in the operant

chamber.
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Record the number of presses on each lever. No reinforcement is provided during the test

session.

Calculate the percentage of drug-appropriate responding for each dose of the test

compound.

Full substitution is typically defined as >80% drug-appropriate responding, indicating that

the test compound produces subjective effects similar to the training drug.

Conclusion
O-2172 is a highly selective dopamine reuptake inhibitor with a potency that is a fraction of that

of methylphenidate. Its unique structure, lacking a basic nitrogen atom, challenges traditional

structure-activity relationships for DAT inhibitors and presents an interesting scaffold for further

drug design. In comparison to methylphenidate and bupropion, O-2172 exhibits greater

selectivity for the dopamine transporter over the norepinephrine transporter. Modafinil, in

contrast, is a much weaker DAT inhibitor. The in vivo profiles of these compounds generally

correlate with their in vitro pharmacology, with potent DAT inhibitors like methylphenidate

showing a higher abuse potential than weaker inhibitors or those with mixed activity like

bupropion and modafinil. The data and protocols presented in this guide offer a framework for

the continued investigation and comparison of O-2172 and other novel SDRIs within the field of

neuroscience and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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